molecular formula C12H20N4O B1476253 3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one CAS No. 2098089-10-0

3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B1476253
CAS No.: 2098089-10-0
M. Wt: 236.31 g/mol
InChI Key: CNXHHYZRRZTRCZ-UHFFFAOYSA-N
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Description

The compound 3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one features a propan-1-one backbone linked to a piperidine ring substituted at the 3-position with a 1-methyl-1H-pyrazol-3-yl group and an amino group at the propanone’s 3-position. This structure is characteristic of kinase inhibitors and other bioactive molecules, where the piperidine and pyrazole moieties often contribute to target binding and metabolic stability .

Properties

IUPAC Name

3-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-15-8-5-11(14-15)10-3-2-7-16(9-10)12(17)4-6-13/h5,8,10H,2-4,6-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXHHYZRRZTRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one, a compound with the CAS number 2098089-10-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.

The molecular formula of 3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is C12H20N4OC_{12}H_{20}N_{4}O, with a molecular weight of approximately 236.32 g/mol. The compound features a piperidine ring, a pyrazole moiety, and an amino group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₂₀N₄O
Molecular Weight236.32 g/mol
CAS Number2098089-10-0
Chemical StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes, influencing biochemical processes critical for cellular function.

Enzyme Inhibition

Research indicates that compounds similar to 3-amino derivatives exhibit inhibitory effects on enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial growth and proliferation. For instance, related pyrazole derivatives have shown IC50 values ranging from 12.27 to 31.64 µM against DNA gyrase and between 0.52 to 2.67 µM against DHFR .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of related pyrazole compounds, revealing significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . Additionally, these compounds demonstrated notable antibiofilm activity, outperforming traditional antibiotics like ciprofloxacin.

Cytotoxicity Profile

In vitro assays have shown that derivatives of this compound exhibit low hemolytic activity (ranging from 3.23% to 15.22%) and noncytotoxicity with IC50 values greater than 60 µM, indicating a favorable safety profile .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study focused on the synthesis and evaluation of antimicrobial activity for pyrazole derivatives found that one derivative exhibited the lowest binding energy (-20.68 Kcal/mol) and significant antibacterial properties against tested pathogens .

Case Study 2: Enzyme Interaction Studies
Another investigation into the interaction of similar compounds with DHFR revealed that these molecules could effectively inhibit enzyme activity at low concentrations, suggesting their potential as lead compounds in drug development .

Applications

The diverse biological activities of 3-amino derivatives position them as promising candidates in several fields:

  • Pharmaceutical Development: Targeting bacterial infections through enzyme inhibition.
  • Biochemical Research: Investigating metabolic pathways and enzyme interactions.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to their antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Compound (R)-28 :
  • Structure: (R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one
  • Key Features: Replaces the pyrazole with a 7-bromo-9H-pyrimido[4,5-b]indole group. Lacks the 3-amino substituent on propan-1-one.
  • Activity :
    • IC₅₀ = 360 nM against GSK-3β .
    • Improved metabolic stability compared to earlier analogues.
    • Minimal cytotoxicity and neuroprotective properties.
Compound 13 ():
  • Structure: 1-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-(dimethylamino)propan-1-one
  • Key Features: Dimethylamino group at the propanone’s 3-position. 7-Chloro-pyrimidoindole substituent.
  • Activity: No explicit IC₅₀ reported, but part of a series targeting kinase inhibition .
Compound 3aj ():
  • Structure: (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one
  • Key Features: Pyrazolo-pyrimidine core instead of pyrazole. Sulfonyl group at the propanone’s 3-position.
  • Activity :
    • Synthesized via hydrosulfonylation; NMR confirms rotameric forms .

Metabolic Stability and Cytotoxicity

  • Pyrazole vs. Pyrimidoindole Substituents :

    • Pyrazole-containing compounds (e.g., target compound) may exhibit enhanced metabolic stability due to reduced oxidative metabolism compared to bulkier heterocycles like pyrimidoindole .
    • Bromine or chlorine substituents on pyrimidoindole (e.g., (R)-28) improve potency but may increase molecular weight and affect solubility .
  • Amino Group Impact: The 3-amino group in the target compound could enhance hydrogen bonding with kinase targets but may introduce metabolic hotspots (e.g., oxidation) unless stabilized via steric hindrance .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Molecular Formula Purity Key Functional Groups
Target Compound 263.33 C₁₂H₂₁N₅O N/A Amino, pyrazole, ketone
(R)-28 428.30 C₂₀H₂₂BrN₅O >95% Bromopyrimidoindole, ketone
Compound 3aj () 590.65 C₃₀H₂₇FN₆O₃S >95% Sulfonyl, pyrazolo-pyrimidine
3-Chloro-... () 255.74 C₁₂H₁₈ClN₃O ≥95% Chloro, pyrazole

Preparation Methods

Synthesis of Pyrazolyl-Piperidine Intermediate

  • The pyrazole ring, specifically 1-methyl-1H-pyrazole, is introduced onto the piperidine ring at the 3-position via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • For example, 3-chloropyrazine derivatives can be reacted with piperidin-3-ol under nucleophilic substitution conditions to form 1-(3-chloropyrazin-2-yl)piperidin-3-ol, which can be further transformed into the pyrazolyl-piperidine structure through ring modifications and methylation steps.

Alkylation/Acylation to Form the Propan-1-one Moiety

  • The piperidine nitrogen is alkylated with a 3-carbon electrophile such as 3-chloropropanone or a protected equivalent.
  • Alternatively, acylation with 3-bromopropanone derivatives under basic conditions can be used to introduce the propan-1-one functionality onto the nitrogen atom.

Amination at the 3-Position of Propanone

  • The ketone side chain is converted to the corresponding amino group via reductive amination or nucleophilic substitution using ammonia or amine sources.
  • Reductive amination typically involves treatment with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Pyrazole-piperidine coupling 3-chloropyrazine + piperidin-3-ol, base Ethanol/Dichloromethane Reflux or RT 70-85 Nucleophilic substitution or Pd-catalysis
Alkylation/acylation 3-chloropropanone or equivalent, base DMF/Dioxane 50-80°C 65-80 Alkylation of piperidine nitrogen
Amination Ammonia or amine, reducing agent Methanol/EtOH RT to reflux 60-75 Reductive amination to introduce amino group

Research Findings and Optimization Notes

  • Catalyst choice: Palladium on carbon or copper iodide catalysts improve cross-coupling efficiency in the pyrazole-piperidine formation step.
  • Solvent effects: Polar aprotic solvents such as DMF or dioxane enhance alkylation yields by stabilizing intermediates.
  • Temperature control: Moderate heating (50-80°C) favors selective alkylation without decomposition of sensitive pyrazole rings.
  • Purification: Recrystallization from ethanol or benzene derivatives yields high-purity final compounds, essential for pharmaceutical applications.
  • Stereochemistry: The synthesis may produce stereoisomers; chiral resolution or stereoselective synthesis can be employed depending on the desired isomer.

Summary Table of Preparation Methods

Preparation Stage Key Reaction Type Typical Reagents Critical Parameters Outcome
Pyrazole-piperidine core Nucleophilic substitution / Pd-catalyzed coupling 3-chloropyrazine, piperidin-3-ol, Pd/C Reflux, base presence Pyrazolyl-piperidine intermediate
Propanone side chain introduction Alkylation / Acylation 3-chloropropanone, base (e.g., NaH) 50-80°C, aprotic solvent N-substituted propan-1-one derivative
Amination of ketone Reductive amination Ammonia, NaBH3CN or catalytic hydrogenation RT to reflux 3-amino substituted propanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 2
3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

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